molecular formula C9H6BrN3O2 B2453168 7-Bromo-3-nitroquinolin-4-amine CAS No. 1232149-36-8

7-Bromo-3-nitroquinolin-4-amine

Cat. No.: B2453168
CAS No.: 1232149-36-8
M. Wt: 268.07
InChI Key: RCSVAMYXGYIYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-nitroquinolin-4-amine typically involves the bromination of 3-nitroquinoline followed by amination. One common method includes:

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Bromo-3-nitroquinolin-4-amine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, its derivatives may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

  • 7-Bromo-4-chloro-3-nitroquinoline
  • 7-Bromo-3-aminoquinolin-4-amine
  • 3-Nitroquinoline

Comparison: 7-Bromo-3-nitroquinolin-4-amine is unique due to the presence of both bromine and nitro groups on the quinoline ring, which allows for diverse chemical modifications and applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

7-bromo-3-nitroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-5-1-2-6-7(3-5)12-4-8(9(6)11)13(14)15/h1-4H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSVAMYXGYIYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Br)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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